molecular formula C8H5BrClFO2 B13719068 3'-Bromo-2'-fluoro-6'-hydroxyphenacyl chloride

3'-Bromo-2'-fluoro-6'-hydroxyphenacyl chloride

Cat. No.: B13719068
M. Wt: 267.48 g/mol
InChI Key: MTWKKVBAERSXTP-UHFFFAOYSA-N
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Description

3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride is a chemical compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2’-fluoro-6’-hydroxyphenacyl chloride using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of phenacyl ketones or aldehydes.

    Reduction: Formation of phenacyl alcohols or amines.

Scientific Research Applications

3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biological molecules. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-6’-fluoro-2’-hydroxyphenacyl chloride
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-Bromo-6-hydroxy-2-(4-hydroxyphenyl)-1H-inden-1-one

Uniqueness

3’-Bromo-2’-fluoro-6’-hydroxyphenacyl chloride is unique due to the specific arrangement of halogen atoms and the hydroxyl group on the phenacyl moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(3-bromo-2-fluoro-6-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-4-1-2-5(12)7(8(4)11)6(13)3-10/h1-2,12H,3H2

InChI Key

MTWKKVBAERSXTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)CCl)F)Br

Origin of Product

United States

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